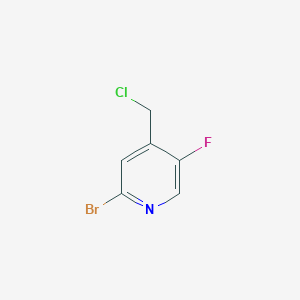

2-Bromo-4-(chloromethyl)-5-fluoropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

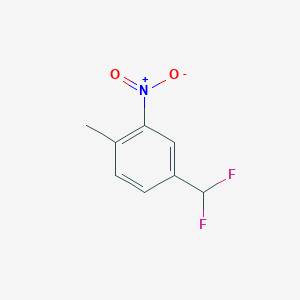

“2-Bromo-4-(chloromethyl)-5-fluoropyridine” is a halogenated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, which are common in organic chemistry. Halogenation is a chemical reaction that incorporates a halogen into a molecule. It’s plausible that a pyridine derivative could be selectively halogenated at the 2, 4, and 5 positions using appropriate conditions and reagents .Molecular Structure Analysis

The molecule “this compound” contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2, 4, and 5 positions of the ring are substituted with bromine, chloromethyl, and fluorine respectively .Chemical Reactions Analysis

As a halogenated pyridine derivative, this compound could participate in various chemical reactions. The presence of halogens might make it a good electrophile, allowing it to undergo nucleophilic substitution reactions. The pyridine ring could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As a halogenated pyridine derivative, it is likely to be a polar molecule. It might have a relatively high boiling point due to the presence of halogens .Wissenschaftliche Forschungsanwendungen

Chemoselective Functionalization

Chemoselective functionalization of related halopyridines demonstrates the compound's role in selective amination reactions. This process involves catalytic conditions to afford exclusive substitution products, showcasing its utility in synthesizing complex molecules. Such reactions are fundamental in developing new chemical entities with potential applications in pharmaceuticals and material sciences (Stroup, Forster, Szklennik, & Serrano-Wu, 2007).

Synthesis of Pentasubstituted Pyridines

The synthesis of pentasubstituted pyridines using halogen dance reactions highlights the compound's versatility as a building block in medicinal chemistry. This research underlines its potential in creating diverse chemical structures, crucial for the discovery of new therapeutic agents (Wu, Porter, Frennesson, & Saulnier, 2022).

Radiosynthesis Applications

In radiopharmaceutical sciences, the compound's derivatives are used for radiosynthesis of fluoropyridines, indicating its importance in developing diagnostic and therapeutic radiolabeled compounds. This application is vital for advancing nuclear medicine, especially in imaging and targeted therapy (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for “2-Bromo-4-(chloromethyl)-5-fluoropyridine” could involve exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, or materials science. Further studies could also investigate its reactivity and the types of chemical reactions it can participate in .

Eigenschaften

IUPAC Name |

2-bromo-4-(chloromethyl)-5-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKDZNGVWGODSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2795658.png)

![2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile](/img/structure/B2795660.png)

![N-[(2,4-dichlorophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2795661.png)

![Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2795664.png)

![methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate](/img/structure/B2795665.png)

![1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2795669.png)

![3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2795671.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)

![3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2795674.png)

![[(2S)-3-amino-2-methylpropyl]diethylamine](/img/structure/B2795680.png)